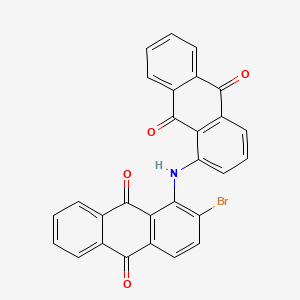

2-Bromo-1,1'-iminodianthraquinone

Description

2-Bromo-1,1'-iminodianthraquinone is a brominated anthraquinone derivative characterized by a bromine substituent at the 2-position and an imino (-NH-) bridge linking two anthraquinone moieties. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for dyes, pharmaceuticals, and functional materials.

Properties

CAS No. |

6545-54-6 |

|---|---|

Molecular Formula |

C28H14BrNO4 |

Molecular Weight |

508.3 g/mol |

IUPAC Name |

2-bromo-1-[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione |

InChI |

InChI=1S/C28H14BrNO4/c29-20-13-12-19-23(28(34)17-9-4-2-7-15(17)26(19)32)24(20)30-21-11-5-10-18-22(21)27(33)16-8-3-1-6-14(16)25(18)31/h1-13,30H |

InChI Key |

KCGYYLQGHPDLNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1’-iminodianthraquinone typically involves the bromination of 1,1’-iminodianthraquinone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,1’-iminodianthraquinone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The quinone structure allows for redox reactions, where the compound can be reduced to the corresponding hydroquinone or oxidized to higher oxidation states.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as 2-azido-1,1’-iminodianthraquinone or 2-thio-1,1’-iminodianthraquinone are formed.

Redox Products: The corresponding hydroquinone or higher oxidation state products are obtained.

Scientific Research Applications

2-Bromo-1,1’-iminodianthraquinone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1’-iminodianthraquinone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imino group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Amino-2,4-Dibromoanthraquinone (CAS 81-49-2)

- Molecular Formula: C₁₄H₇Br₂NO₂

- Substituents: Bromine at positions 2 and 4; amino group at position 1.

- Properties: Higher bromination increases molecular weight and lipophilicity compared to mono-bromo derivatives. Applications: Used in dye synthesis due to its stability and chromophoric anthraquinone core .

2-Bromoanthraquinone

- Properties: Water solubility is low (similar to 2-bromo-1,3-dimethylbenzene in , <0.46 mmol/l), typical of halogenated aromatics. Applications: Intermediate for synthesizing dyes (e.g., 1,4-dihydroxy-2-bromoanthraquinone) and pharmaceuticals (e.g., antidiabetic agents) .

Di-2-bromo-phenanthraquinone

- Properties: Melting point: 275°C (higher than many anthraquinone derivatives due to increased symmetry and halogen content) . Likely applications: Functional materials or pigments requiring thermal stability.

- Key Difference: Phenanthraquinone’s fused-ring system differs from the anthraquinone-imino-anthraquinone scaffold, impacting conjugation and electronic properties.

1-Amino-2-Bromo-4,8-Dihydroxy-5-Methylaminoanthraquinone (CAS 27312-17-0)

- Substituents: Bromine at position 2; amino, hydroxyl, and methylamino groups at positions 1, 4, 8, and 3.

- Properties: Enhanced solubility in aqueous media due to hydroxyl and amino groups. Applications: Potential use in biomedical research, leveraging its redox-active anthraquinone core .

- Key Difference: The multifunctional substituents in this compound enable diverse interactions (e.g., hydrogen bonding, chelation), whereas 2-Bromo-1,1'-iminodianthraquinone’s imino bridge may favor supramolecular assembly.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

Solubility and Bioactivity: Brominated anthraquinones with non-polar substituents (e.g., 2-Bromoanthraquinone) exhibit low water solubility, aligning with their use in hydrophobic matrices like dyes. In contrast, hydroxyl or amino groups (e.g., in CAS 27312-17-0) improve solubility, expanding applications to aqueous systems .

Thermal Stability: Halogenation generally increases melting points (e.g., di-2-bromo-phenanthraquinone at 275°C), suggesting that 2-Bromo-1,1'-iminodianthraquinone may also exhibit high thermal stability, suitable for high-temperature processes .

Functional Versatility: The imino bridge in the target compound could enable unique reactivity, such as forming coordination polymers or serving as a ligand in catalysis, a feature absent in simpler bromoanthraquinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.